D-Glucose-4,6-13C2 is a stable isotope-labeled form of glucose, specifically where the carbon atoms at positions 4 and 6 are replaced with the carbon-13 isotope. This compound maintains the molecular formula C₆H₁₂O₆ and is primarily utilized in metabolic studies due to its unique isotopic labeling, which allows researchers to trace metabolic pathways without interfering with natural glucose metabolism. The incorporation of carbon-13 enables precise tracking of glucose utilization in biological systems, making it an invaluable tool for understanding various metabolic processes, including glycolysis and the tricarboxylic acid cycle.
D-Glucose-4,6-13C2 exhibits biological activities akin to regular D-glucose. It serves as an energy source for cells and participates in key metabolic pathways such as glycolysis. The isotopic labeling allows for detailed studies of glucose uptake and metabolism across different tissues. This compound is particularly useful in cancer research and diabetes studies, where understanding carbohydrate utilization dynamics is crucial.
The synthesis of D-Glucose-4,6-13C2 typically involves incorporating carbon-13 into the glucose molecule through various methods:
Industrial production often relies on large-scale fermentation processes using yeast or bacteria cultured in media containing carbon-13 labeled substrates, followed by extraction and purification of the desired compound.
D-Glucose-4,6-13C2 has several important applications:
Researchers utilize techniques such as mass spectrometry to analyze metabolites derived from D-glucose labeled with carbon-13, providing insights into metabolic pathways.
Studies involving D-Glucose-4,6-13C2 focus on its interactions with various biological systems. For instance, researchers can track how this compound is metabolized in different tissues and assess its role in energy production and substrate utilization. This isotopically labeled glucose can reveal insights into cellular responses under various physiological conditions, enhancing our understanding of metabolic regulation.
D-Glucose-4,6-13C2 shares structural similarities with other isotopically labeled forms of glucose. Here are some comparable compounds:
| Compound Name | Isotopic Labeling | Unique Features |
|---|---|---|
| D-[1,2-13C2]Glucose | Carbon at 1 and 2 | Useful for studying early glycolytic pathways |
| D-[1,6-13C2]Glucose | Carbon at 1 and 6 | Focuses on hexose metabolism |
| D-[5,6-13C2]Glucose | Carbon at 5 and 6 | Targets later stages of glycolysis |
| D-[2,5,6-13C3]Glucose | Carbon at 2, 5, 6 | Explores different metabolic pathways |
D-Glucose-4,6-13C2 is unique due to its specific labeling at positions 4 and 6. This specificity allows researchers to gain insights into particular metabolic processes that involve these carbon atoms, thus providing a detailed understanding of later stages of glycolysis and other related metabolic pathways compared to other labeled glucose compounds .
The synthesis of D-Glucose-4,6-¹³C₂ involves deliberate isotopic incorporation at specific carbon positions to preserve metabolic functionality while enabling detection. Two primary approaches dominate:
Table 1: Comparison of Synthesis Methods for D-Glucose-4,6-¹³C₂
Verifying ¹³C incorporation requires advanced analytical techniques:
The computational modeling of carbon-13 isotopomer distributions represents a fundamental component of metabolic flux analysis utilizing D-Glucose-4,6-13C2 [10] [11]. This approach involves the mathematical simulation of isotope labeling patterns that emerge when carbon-13 labeled glucose undergoes metabolic transformations within cellular systems [12]. The modeling framework requires comprehensive knowledge of metabolic network topology, reaction stoichiometry, and carbon atom transitions to accurately predict the distribution of isotopomers in metabolic intermediates and end products [13] [14].
Elementary metabolite unit frameworks serve as the foundation for isotopomer distribution calculations, where metabolic networks are decomposed into smaller, manageable units that track the fate of individual carbon atoms [7]. These computational models employ matrix algebra to represent the relationship between metabolic fluxes and resulting isotope labeling patterns, creating a system of linear equations that can be solved to determine flux values [12]. The mathematical formulation typically involves stoichiometric matrices that describe the mass balance constraints for each metabolite, combined with isotope balance equations that account for the distribution of carbon-13 labels throughout the network [15] [16].
Advanced computational algorithms utilize optimization techniques to fit experimental isotopomer data to theoretical predictions, employing objective functions that minimize the difference between observed and simulated labeling patterns [10] [11]. These optimization procedures often involve non-linear regression methods that iteratively adjust flux parameters until an acceptable fit is achieved between model predictions and experimental measurements [17]. The computational complexity increases significantly with network size and the number of isotopomers considered, requiring sophisticated mathematical approaches to ensure convergence to global optimal solutions rather than local minima [7].
Machine learning approaches have recently been integrated into isotopomer distribution modeling, offering alternative methods for predicting metabolic fluxes from carbon-13 labeling data [6]. Artificial neural networks can be trained to recognize patterns in isotopomer distributions that correspond to specific flux configurations, potentially bypassing the need for explicit mathematical modeling of metabolic networks [7]. These deep learning frameworks demonstrate particular promise for handling complex biological systems where traditional mathematical approaches may be computationally prohibitive [6].
Table 1: Computational Parameters for D-Glucose-4,6-13C2 Isotopomer Modeling
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Molecular Weight | 182.14 g/mol | Mass of dual-labeled glucose | [1] |
| Carbon Positions Labeled | 4, 6 | Specific isotope locations | [18] |
| Isotopic Enrichment | >99% | Purity of carbon-13 labeling | [19] |
| Matrix Dimensions | m × n | Metabolites × reactions | [15] |
| Optimization Iterations | ≥10 | Minimum restarts for global solution | [17] |
The accuracy of isotopomer distribution models depends critically on the precision of experimental measurements and the completeness of the metabolic network representation [20]. Systematic errors in isotopomer quantification can propagate through the computational framework, leading to significant uncertainties in flux estimates [11]. Therefore, robust experimental design and rigorous data quality assessment are essential components of successful carbon-13 metabolic flux analysis using D-Glucose-4,6-13C2 [17].
Statistical analysis of model performance typically involves calculation of sum of squared residuals values to assess the goodness of fit between experimental and simulated data [10]. Confidence intervals for estimated fluxes can be determined through sensitivity analysis or Monte Carlo simulation approaches, providing quantitative measures of parameter uncertainty [17]. These statistical metrics are crucial for evaluating the reliability of flux estimates and identifying metabolic reactions that are well-determined versus those with high uncertainty [21].
Mass spectrometry integration with stoichiometric network models represents a critical analytical framework for quantifying carbon-13 isotopomer distributions from D-Glucose-4,6-13C2 tracer experiments [5] [22]. This integration combines the analytical power of mass spectrometric detection with mathematical models that describe metabolic network structure and flux constraints [23] [24]. The approach enables precise measurement of isotope labeling patterns in metabolic intermediates while simultaneously accounting for the stoichiometric relationships that govern metabolite production and consumption [16] [25].
Gas chromatography-mass spectrometry serves as the primary analytical platform for measuring carbon-13 enrichment in amino acids and other metabolites derived from D-Glucose-4,6-13C2 metabolism [23] [24]. The mass spectrometric analysis provides quantitative data on the relative abundances of different isotopomers, characterized by their mass-to-charge ratios that reflect the number of carbon-13 atoms incorporated into each molecular species [26] [27]. These measurements are then integrated with stoichiometric network models that describe the biochemical transformations connecting glucose metabolism to the formation of measured metabolites [28] [29].
Liquid chromatography-mass spectrometry approaches offer complementary analytical capabilities, particularly for metabolites that are difficult to derivatize for gas chromatography analysis [30]. High-resolution accurate mass measurements enable precise determination of isotopomer distributions without requiring chemical derivatization, thereby avoiding potential isotopic artifacts that can arise from derivatization procedures [31]. The integration of liquid chromatography separation with mass spectrometric detection provides enhanced specificity for complex biological samples containing multiple metabolites with similar mass-to-charge ratios [32].
Stoichiometric network models provide the mathematical framework for relating mass spectrometric measurements to metabolic flux distributions [28] [16]. These models are based on mass balance equations that describe the steady-state relationships between metabolite production and consumption rates [29]. The stoichiometric matrix representation captures the network topology and reaction stoichiometry, creating a system of linear constraints that must be satisfied by any feasible flux distribution [25] [33]. The integration of isotope labeling data with these stoichiometric constraints enables the determination of flux values that would be indeterminate from mass balance considerations alone [34].
Table 2: Mass Spectrometry Parameters for D-Glucose-4,6-13C2 Analysis
| Analytical Method | Detection Limit | Precision | Typical Metabolites | Reference |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | 27.5 nmol C | ±0.5‰ | Amino acids, organic acids | [23] [30] |
| Liquid Chromatography-Mass Spectrometry | 100 ng on column | ±0.2‰ | Polar metabolites | [30] [32] |
| Isotope Ratio Mass Spectrometry | Femtomolar range | ±0.01‰ | Small molecules | [22] [26] |
| Selected Reaction Monitoring | Attomolar range | Variable | Targeted metabolites | [32] |
The mathematical integration of mass spectrometric data with stoichiometric models requires sophisticated computational approaches to handle the non-linear relationships between fluxes and isotopomer distributions [10] [15]. Optimization algorithms search for flux values that minimize the difference between experimental and predicted isotopomer patterns, subject to stoichiometric and thermodynamic constraints [17]. The resulting flux estimates provide quantitative information about the rates of individual metabolic reactions and the relative contributions of different pathways to overall cellular metabolism [21].
Advanced mass spectrometric techniques such as selected reaction monitoring enable targeted analysis of specific isotopomers with high sensitivity and selectivity [32]. These approaches can be combined with polarity switching and hydrophilic interaction liquid chromatography to capture carbon and nitrogen incorporation patterns in central carbon metabolism [32]. The integration of these analytical capabilities with stoichiometric network models creates powerful platforms for comprehensive metabolic flux analysis using D-Glucose-4,6-13C2 and other isotopic tracers [35].
D-Glucose-4,6-13C2 exhibits identical biological activities to regular D-glucose, serving as an energy source for cells and participating in key metabolic pathways including glycolysis and the pentose phosphate pathway . The isotopic labeling allows for detailed studies of glucose uptake and metabolism across different tissues without interfering with natural glucose metabolism [3]. This compound demonstrates particular utility in cancer research and diabetes studies, where understanding carbohydrate utilization dynamics becomes crucial for therapeutic intervention strategies [3].
The synthesis of D-Glucose-4,6-13C2 typically involves incorporating carbon-13 into the glucose molecule through various biochemical methods, with industrial production often relying on large-scale fermentation processes using yeast or bacteria cultured in media containing carbon-13 labeled substrates . The resulting compound maintains isotopic purity of greater than 99 atom percent carbon-13 at the specified positions, ensuring reliable metabolic tracing capabilities [10].
The relationship between transketolase and transaldolase activities in hepatocellular carcinoma models reveals fundamental alterations in pentose phosphate pathway regulation. Research investigating the behavior of these enzymes in normal liver compared to various hepatoma models demonstrates significant metabolic reprogramming during malignant transformation [11].
Comprehensive analysis of enzyme activities across different hepatocellular carcinoma models shows distinct patterns of transketolase and transaldolase expression. In normal rat liver, transketolase activity measures approximately 0.45 μmol/min/mg protein, while transaldolase activity registers at 0.32 μmol/min/mg protein, yielding a transketolase to transaldolase ratio of 1.41 [11]. However, rapidly growing hepatoma 3924A demonstrates altered enzyme dynamics with transketolase activity at 0.48 μmol/min/mg protein and significantly elevated transaldolase activity at 0.55 μmol/min/mg protein, resulting in a decreased ratio of 0.87 [11].
| Model System | Transketolase Activity (μmol/min/mg protein) | Transaldolase Activity (μmol/min/mg protein) | TK/TA Ratio | Fold Increase vs Normal |
|---|---|---|---|---|
| Normal Rat Liver | 0.45 | 0.32 | 1.41 | 1.0 |
| Rapidly Growing Hepatoma 3924A | 0.48 | 0.55 | 0.87 | 1.7 |
| Slow Growing Hepatoma | 0.52 | 0.78 | 0.67 | 2.4 |
| Medium Growing Hepatoma | 0.58 | 1.08 | 0.54 | 3.4 |
| HCC Tissue Samples | 0.63 | 1.42 | 0.44 | 4.4 |
Progressive hepatoma development shows increasingly elevated transaldolase activities, with slow growing hepatomas demonstrating 2.4-fold increases and medium growing hepatomas showing 3.4-fold increases compared to normal liver tissue [11]. Human hepatocellular carcinoma tissue samples exhibit the most dramatic alterations, with transaldolase activity reaching 1.42 μmol/min/mg protein, representing a 4.4-fold increase over normal levels [12] [13].
The inverse relationship between tumor aggressiveness and transketolase to transaldolase ratios suggests fundamental reprogramming of pentose phosphate pathway carbon flow in hepatocellular carcinoma [11]. Transketolase expression demonstrates oncogenic properties in hepatocellular carcinoma, promoting cell migration, invasion, angiogenesis, and tumorigenesis through both metabolic and non-metabolic mechanisms [12] [13]. Nuclear localization of transketolase in hepatocellular carcinoma cells represents a novel finding, with this subcellular distribution correlating with poor patient prognosis and enhanced tumor progression [13].
The metabolic significance of altered transketolase and transaldolase ratios extends beyond simple enzyme activity measurements. These changes reflect fundamental reprogramming of carbon flux through the pentose phosphate pathway, affecting ribose-5-phosphate production for nucleotide synthesis and nicotinamide adenine dinucleotide phosphate generation for antioxidant defense and biosynthetic processes [6]. Hepatocellular carcinoma cells utilize enhanced transaldolase activity to increase metabolic flexibility and support rapid proliferation under varying nutrient conditions [11].
Isotopomer recycling through the pentose phosphate pathway represents a critical mechanism for amplifying glucose-6-phosphate dehydrogenase activity and enhancing metabolic flux in hepatocellular carcinoma models. The non-oxidative phase of the pentose phosphate pathway enables carbon recycling through transketolase and transaldolase reactions, creating a partially cyclic system that significantly impacts glucose-6-phosphate dehydrogenase activity measurements [5] [14] [15].
Carbon-13 labeled glucose tracers, including D-Glucose-4,6-13C2, provide unique insights into isotopomer recycling effects by allowing researchers to track carbon atom rearrangements through multiple cycles of the pentose phosphate pathway [9] [16]. When glucose-6-phosphate enters the oxidative pentose phosphate pathway, carbon-1 is lost as carbon dioxide, while carbons 2 and 3 are rearranged through subsequent transketolase and transaldolase reactions [4] [17].
The recycling phenomenon significantly affects glucose-6-phosphate dehydrogenase activity measurements and metabolic flux calculations. Direct pentose phosphate pathway activity without recycling demonstrates baseline glucose-6-phosphate dehydrogenase activity of approximately 245 nmol/min/mg protein with 100% relative nicotinamide adenine dinucleotide phosphate production [14]. However, single-cycle recycling increases apparent glucose-6-phosphate dehydrogenase activity to 312 nmol/min/mg protein, representing a 1.27-fold amplification factor [14].
| Experimental Condition | G6PD Activity (nmol/min/mg protein) | NADPH Production Rate | Carbon Recycling Efficiency (%) | Isotope Label Retention (%) | Flux Amplification Factor |
|---|---|---|---|---|---|
| No Recycling (Direct PPP) | 245 | 100 | 0 | 98 | 1.00 |
| 1-Cycle Recycling | 312 | 127 | 28 | 82 | 1.27 |
| 2-Cycle Recycling | 389 | 159 | 45 | 67 | 1.59 |
| 3-Cycle Recycling | 445 | 182 | 58 | 54 | 1.82 |
| Maximum Recycling State | 523 | 213 | 78 | 35 | 2.13 |
Multiple recycling cycles demonstrate progressive increases in apparent glucose-6-phosphate dehydrogenase activity, with two-cycle recycling reaching 389 nmol/min/mg protein and three-cycle recycling achieving 445 nmol/min/mg protein [14]. Maximum recycling states, observed in highly active hepatocellular carcinoma models, can elevate glucose-6-phosphate dehydrogenase activity to 523 nmol/min/mg protein, representing a 2.13-fold amplification over direct pathway flux [5].
The relationship between carbon recycling efficiency and isotope label retention demonstrates inverse correlation patterns critical for accurate metabolic flux analysis [9]. As recycling efficiency increases from 0% to 78%, isotope label retention decreases from 98% to 35%, reflecting the progressive dilution of carbon-13 labels through multiple pathway cycles [18]. This dilution effect necessitates careful consideration when interpreting carbon-13 nuclear magnetic resonance spectra and calculating pentose phosphate pathway flux rates [19].
Hepatocellular carcinoma models demonstrate enhanced isotopomer recycling compared to normal liver tissue, reflecting increased metabolic demand for nicotinamide adenine dinucleotide phosphate and ribose-5-phosphate [20] [6]. This enhanced recycling contributes to the metabolic flexibility required for rapid tumor growth and resistance to oxidative stress [21] [20]. The recycling phenomenon also affects the apparent activity of glucose-6-phosphate dehydrogenase in hepatocellular carcinoma, where upregulated enzyme expression combines with enhanced recycling to maximize pentose phosphate pathway flux [6].